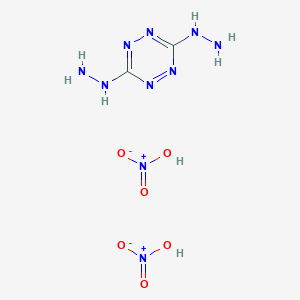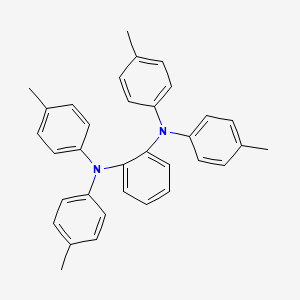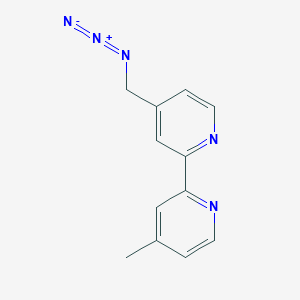![molecular formula C14H28INO B14255328 8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide CAS No. 189826-81-1](/img/structure/B14255328.png)
8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide is a chemical compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of 8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound to its corresponding alcohols or amines.
Scientific Research Applications
8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and mechanisms.
Medicine: Due to its potential therapeutic effects, it is investigated for use in treating various medical conditions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide include other tropane alkaloids such as atropine and scopolamine. These compounds share a similar bicyclic structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
189826-81-1 |
|---|---|
Molecular Formula |
C14H28INO |
Molecular Weight |
353.28 g/mol |
IUPAC Name |
8-hexyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;iodide |
InChI |
InChI=1S/C14H28NO.HI/c1-3-4-5-6-9-15(2)12-7-8-13(15)11-14(16)10-12;/h12-14,16H,3-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PBZPZHXNHQTALN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]1(C2CCC1CC(C2)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


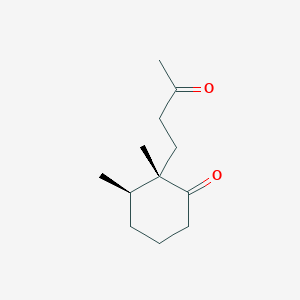
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
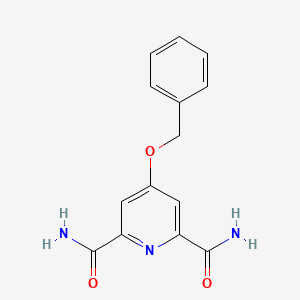
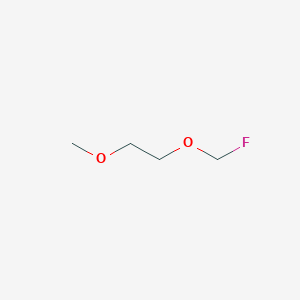

![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
